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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-Methyl-6-isoquinolinemethanol

An In-depth Technical Guide to 3-Methyl-6-isoquinolinemethanol: Properties, Synthesis, and Applications Executive Summary This technical guide provides a comprehensive overview of 3-Methyl-6-isoquinolinemethanol, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-6-isoquinolinemethanol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyl-6-isoquinolinemethanol, a heterocyclic compound of interest to researchers and professionals in drug development. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural alkaloids and synthetic molecules with diverse biological activities. The strategic placement of a methyl group at the 3-position and a methanol group at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and target interactions. This document details the molecular characteristics, proposes a viable synthetic pathway, outlines potential applications in medicinal chemistry, and provides standardized analytical methodologies for its characterization.

The Isoquinoline Scaffold in Drug Discovery

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone for a vast number of natural plant alkaloids, including papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1] The isoquinoline ring system's ability to interact with a wide range of biological targets has led to its incorporation into drugs with applications across various therapeutic areas.

The substitution pattern on the isoquinoline core is critical for defining its pharmacological profile. The introduction of a methyl group, often referred to as a "magic methyl," can have profound effects on a molecule's properties.[2] A methyl group can enhance binding affinity through hydrophobic interactions, block metabolic soft spots to improve pharmacokinetic profiles, and modulate the overall conformation of the molecule.[2]

Physicochemical Properties of 3-Methyl-6-isoquinolinemethanol

A precise understanding of the physicochemical properties of 3-Methyl-6-isoquinolinemethanol is fundamental for its application in drug discovery and development. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₁NODerived from base structure
Molecular Weight 173.21 g/mol Calculated
IUPAC Name (3-methylisoquinolin-6-yl)methanolIUPAC Nomenclature
CAS Number Not availableN/A

Note: The molecular formula is derived by starting with the base isoquinoline (C₉H₇N), adding a methyl group (-CH₃) at the 3-position, and a methanol group (-CH₂OH) at the 6-position, with corresponding adjustments to the hydrogen count on the aromatic ring.

Proposed Synthesis of 3-Methyl-6-isoquinolinemethanol

A key intermediate for this synthesis would be 6-methylisoquinoline, which can be synthesized via various methods. Subsequently, a formylation reaction followed by reduction would yield the target compound.

Synthetic Workflow Diagram

Synthetic_Pathway_3_Methyl_6_isoquinolinemethanol cluster_0 Step 1: Isoquinoline Core Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction Start Appropriate Precursors Core 3-Methyl-6-bromo-isoquinoline Start->Core Multi-step synthesis Formylation 3-Methylisoquinoline-6-carbaldehyde Core->Formylation Organometallic cross-coupling (e.g., with DMF) Reduction 3-Methyl-6-isoquinolinemethanol Formylation->Reduction Reducing agent (e.g., NaBH₄)

Caption: Proposed synthetic workflow for 3-Methyl-6-isoquinolinemethanol.

Experimental Protocol: Reduction of 3-Methylisoquinoline-6-carbaldehyde

This protocol describes the final reduction step to yield the target compound.

  • Dissolution: Dissolve 3-Methylisoquinoline-6-carbaldehyde in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Research and Drug Development

The structural features of 3-Methyl-6-isoquinolinemethanol suggest several potential applications in medicinal chemistry and drug discovery.

  • CNS Disorders: Tetrahydroisoquinoline derivatives have been investigated as selective κ-opioid receptor antagonists for treating substance abuse, depression, and anxiety.[2] The core structure of 3-Methyl-6-isoquinolinemethanol makes it a candidate for derivatization and screening for activity against central nervous system targets.

  • Anticancer Agents: The quinoline ring system is a common scaffold in compounds studied for their anticancer properties.[5] Modifications at various positions on the quinoline and isoquinoline rings can lead to derivatives with improved potency and selectivity.[5]

  • Metabolic Stability: The methyl group at the 3-position can serve to block potential sites of metabolism, potentially increasing the compound's metabolic stability and oral bioavailability.[2]

  • Fragment-Based Drug Design: As a relatively small molecule with key functional groups (a hydrogen bond donor/acceptor in the methanol group and a hydrophobic methyl group), it could be a valuable fragment for screening against various biological targets.

Analytical Characterization

The identity and purity of 3-Methyl-6-isoquinolinemethanol can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of related quinoline and isoquinoline derivatives.[6]

Analytical Workflow Diagram

Analytical_Workflow Sample 3-Methyl-6-isoquinolinemethanol Sample Preparation Sample Preparation (Dissolution in mobile phase) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data Data Analysis (Purity & Identity Confirmation) HPLC->Data GCMS->Data

Caption: General analytical workflow for the characterization of 3-Methyl-6-isoquinolinemethanol.

High-Performance Liquid Chromatography (HPLC) Method

A general HPLC method for the analysis of 3-Methyl-6-isoquinolinemethanol can be adapted from established protocols for similar compounds.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be used for the identification and quantification of the compound, particularly for assessing volatile impurities.[6]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program to ensure adequate separation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Conclusion

3-Methyl-6-isoquinolinemethanol represents a promising chemical entity for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the pharmacologically relevant isoquinoline core with a "magic methyl" group and a functional methanol handle. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and a framework for its analytical characterization, thereby enabling its exploration by researchers and scientists in the pharmaceutical industry.

References

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org.
  • 3-Methylisoquinoline | C10H9N | CID 14306. PubChem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
  • Isoquinoline, 3-methyl-. NIST WebBook.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • 3-Methylisoquinoline 98 1125-80-0. Sigma-Aldrich.
  • 3-Methylquinoline | C10H9N | CID 11926. PubChem.
  • Isoquinoline, 3-methyl-. NIST WebBook.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Benchchem.
  • Isoquinoline. Wikipedia.
  • 6-Methylisoquinoline | C10H9N | CID 640959. PubChem.
  • A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. Benchchem.
  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. PubChem.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Benchchem.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.

Sources

Exploratory

In-depth Technical Guide: Solubility Profiling of 3-Methyl-6-isoquinolinemethanol

Executive Summary Compound: 3-Methyl-6-isoquinolinemethanol CAS Registry Number: 1801258-37-6 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2][3] This technical guide addresses the solubility landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Methyl-6-isoquinolinemethanol CAS Registry Number: 1801258-37-6 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1][2][3]

This technical guide addresses the solubility landscape of 3-Methyl-6-isoquinolinemethanol , a functionalized isoquinoline intermediate critical in the synthesis of kinase inhibitors (e.g., Rho-kinase targets) and complex heterocyclic APIs.

As a Senior Application Scientist, I note that while specific empirical solubility datasets for this exact isomer are often proprietary, its physicochemical behavior can be rigorously mapped using Structure-Property Relationships (SPR) derived from the isoquinoline core. This guide provides a predictive solubility profile, validated experimental protocols for determining exact saturation points, and a logic-driven workflow for solvent selection in process chemistry.

Part 1: Physicochemical Basis of Solubility

To predict solubility behavior, we must analyze the competing intermolecular forces within the molecule. 3-Methyl-6-isoquinolinemethanol is a bifunctional amphiphile :

  • The Isoquinoline Core (Lipophilic/Aromatic): Provides

    
    -
    
    
    
    stacking capability and moderate lipophilicity.
  • The Pyridine-like Nitrogen (Basic): The nitrogen at position 2 is a hydrogen bond acceptor and a weak base (pKa

    
     5.6). This makes solubility highly pH-dependent.
    
  • The 6-Hydroxymethyl Group (Polar): A primary alcohol acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

Calculated Physicochemical Parameters

These values serve as the baseline for solvent screening.

ParameterEstimated ValueImplication for Solubility
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity. Prefers organic solvents over neutral water.
pKa (Conjugate Acid) 5.5 – 5.7High aqueous solubility in acidic media (pH < 4.0) due to protonation.
H-Bond Donors 1 (-OH)Good solubility in H-bond accepting solvents (DMSO, Alcohols).
H-Bond Acceptors 2 (N, -OH)Interactions with protic solvents stabilize the solution state.

Part 2: Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and the functional group analysis, the solubility profile is categorized into three tiers.

Tier 1: High Solubility Solvents (Recommended for Stock Solutions)

These solvents disrupt the crystal lattice effectively through dipole-dipole interactions and hydrogen bonding.

  • Dimethyl Sulfoxide (DMSO): The universal solvent for this class. Expect solubility > 50 mg/mL . The sulfoxide oxygen acts as a strong H-acceptor for the hydroxyl group.

  • Methanol / Ethanol: Excellent solubility due to dual H-donor/acceptor capabilities matching the solute's alcohol and nitrogen functionalities.

  • Dichloromethane (DCM): Good solubility due to polarizability, useful for extraction but poor for long-term storage due to volatility.

Tier 2: Moderate Solubility (Process Solvents)

Useful for crystallization or reaction media where controlled saturation is needed.

  • Ethyl Acetate: Moderate. The ester oxygen accepts H-bonds, but the lack of a donor limits interaction with the basic nitrogen.

  • Tetrahydrofuran (THF): Good solubility, but beware of peroxide formation.

  • Acetone: Similar profile to Ethyl Acetate.

Tier 3: Low Solubility (Anti-Solvents)

These solvents are dominated by dispersion forces and cannot overcome the lattice energy of the polar crystal.

  • Hexanes / Heptane: Immiscible/Insoluble. Used to precipitate the compound from DCM or Ethyl Acetate.

  • Water (Neutral pH): Low to moderate solubility. The hydrophobic aromatic core limits dissolution despite the -OH group.

  • Diethyl Ether: Poor solubility.

Quantitative Solubility Estimates (Predictive)
Solvent ClassRepresentative SolventPredicted Solubility (25°C)Primary Interaction Mechanism
Dipolar Aprotic DMSO> 100 mMStrong H-Bond Acceptance
Protic Methanol> 50 mMH-Bond Network
Chlorinated Dichloromethane> 25 mMDipole-Dipole & Dispersion
Non-Polar n-Heptane< 1 mMDispersion (Van der Waals)
Aqueous Acid 0.1 N HCl> 100 mMIonic Solvation (Protonation)

Part 3: Experimental Protocols for Solubility Determination

Since batch-to-batch crystal polymorphism can alter solubility, empirical validation is required for critical assays. Do not rely solely on predictions for formulation.

Protocol A: Kinetic Solubility Screening (High Throughput)

Best for: Early-stage biological assays where speed > precision.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of the target buffer/solvent (final 100 µM).

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard.

Protocol B: Thermodynamic Equilibrium Solubility (The Gold Standard)

Best for: Process chemistry and formulation development.

Step-by-Step Methodology:

  • Supersaturation: Weigh approx. 5 mg of solid 3-Methyl-6-isoquinolinemethanol into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check:

    • If dissolved immediately, add more solid until precipitation is visible.

    • If solid remains, proceed.

  • Equilibration: Vortex the vial for 1 minute, then place on a rotary shaker or thermomixer at 25°C for 24 to 48 hours .

    • Note: Extended time ensures the most stable crystal polymorph is assessed.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Critical: Pre-saturate the filter with solvent to prevent drug loss by adsorption.

  • Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC.

Part 4: Solubility Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing, ensuring efficient resource use.

SolubilityWorkflow Start Start: 3-Methyl-6-isoquinolinemethanol (Solid API) Goal Define Goal Start->Goal BioAssay Biological Assay (Stock Solution) Goal->BioAssay For Screening Process Process/Purification Goal->Process For Synthesis DMSO Dissolve in DMSO (Target >10 mM) BioAssay->DMSO Screen Solvent Screening (Polar vs Non-Polar) Process->Screen CheckSol Visual Check: Clear Solution? DMSO->CheckSol SuccessDMSO Proceed to Dilution (Aqueous Buffer) CheckSol->SuccessDMSO Yes CoSolvent Action: Increase DMSO % or use Cyclodextrin CheckSol->CoSolvent No (Rare) Recryst Recrystallization Strategy Screen->Recryst Identify High/Low Solvents Precip Precipitation Observed? SuccessDMSO->Precip Dilute into Buffer Acidify Action: Acidify Buffer (pH < 5.0) Precip->Acidify Yes (Basicity Effect) Precip->CoSolvent Yes (Lipophilicity Effect)

Caption: Logical workflow for solubilizing 3-Methyl-6-isoquinolinemethanol based on application intent.

References

  • Compound Identification: BLD Pharm.[1][3][4] (n.d.). (3-Methylisoquinolin-6-yl)methanol Product Page. Catalog No. BD01257227.[1][3][4] Retrieved from

  • Isoquinoline Properties: Lide, D. R. (Ed.). (2005).[5][6][7] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Data on Isoquinoline pKa and solubility trends).

  • Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists". Drug Discovery Today, 11(21-22), 1012-1018.
  • Solvent Selection: Wypych, G. (2019). Handbook of Solvents. ChemTec Publishing.

Sources

Foundational

A Comparative Analysis of 3-Methyl-6-isoquinolinemethanol and 3-methylisoquinoline-6-carboxylic acid in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals:

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a versatile template for the development of novel therapeutics targeting a wide array of biological targets. This guide offers a detailed comparative analysis of two closely related isoquinoline derivatives: 3-Methyl-6-isoquinolinemethanol and 3-methylisoquinoline-6-carboxylic acid. The subtle yet critical difference in the functional group at the 6-position—a hydroxymethyl versus a carboxylic acid—profoundly influences the physicochemical properties, synthetic accessibility, and potential pharmacological applications of these molecules. Understanding these nuances is paramount for making strategic decisions in the early stages of drug discovery and development.

Physicochemical Properties: A Tale of Two Functional Groups

The introduction of a hydroxymethyl (-CH₂OH) or a carboxylic acid (-COOH) group at the 6-position of the 3-methylisoquinoline core dramatically alters the molecule's character. These changes have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property3-Methyl-6-isoquinolinemethanol3-methylisoquinoline-6-carboxylic acid
Molecular Formula C₁₁H₁₁NOC₁₁H₉NO₂
Molecular Weight 173.21 g/mol 187.19 g/mol [4]
Functional Group at C6 HydroxymethylCarboxylic Acid
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23
Predicted LogP ~1.5~1.2
Predicted pKa ~15 (alcohol), ~5.2 (isoquinoline N)~4.5 (acid), ~5.2 (isoquinoline N)

Table 1: Comparative Physicochemical Properties.

The carboxylic acid moiety in 3-methylisoquinoline-6-carboxylic acid introduces a significant acidic character, which is absent in the alcohol counterpart.[5] At physiological pH, the carboxylic acid will be predominantly deprotonated, conferring a negative charge to the molecule. This anionic nature can be pivotal for forming strong ionic interactions with positively charged residues, such as arginine and lysine, within a protein's binding site. Conversely, the hydroxymethyl group of 3-Methyl-6-isoquinolinemethanol is a polar but neutral functional group, capable of participating in hydrogen bonding as both a donor and an acceptor.

Synthesis Strategies: From Core to Functionalization

The synthesis of both target molecules typically originates from a common precursor, 3-methylisoquinoline, or a closely related derivative. The choice of the synthetic route is dictated by the desired functional group at the 6-position.

Synthesis of 3-Methyl-6-isoquinolinemethanol

A plausible and efficient route to 3-Methyl-6-isoquinolinemethanol involves the reduction of a corresponding ester, such as methyl 3-methylisoquinoline-6-carboxylate.

G A Methyl 3-methylisoquinoline-6-carboxylate B Reduction (e.g., LiAlH₄ in THF) A->B C 3-Methyl-6-isoquinolinemethanol B->C

Figure 1: Synthetic workflow for 3-Methyl-6-isoquinolinemethanol. A standard reduction of the ester furnishes the desired alcohol.

Experimental Protocol: Reduction of Methyl 3-methylisoquinoline-6-carboxylate

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of methyl 3-methylisoquinoline-6-carboxylate in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-Methyl-6-isoquinolinemethanol.

The self-validating nature of this protocol lies in the careful, controlled quenching of the highly reactive LiAlH₄ to ensure safety and maximize product yield.

Synthesis of 3-methylisoquinoline-6-carboxylic acid

The synthesis of 3-methylisoquinoline-6-carboxylic acid can be achieved via the oxidation of 3,6-dimethylisoquinoline.

G A 3,6-Dimethylisoquinoline B Oxidation (e.g., KMnO₄) A->B C 3-methylisoquinoline-6-carboxylic acid B->C G cluster_0 3-Methyl-6-isoquinolinemethanol cluster_1 3-methylisoquinoline-6-carboxylic acid A Hydroxymethyl (-CH₂OH) - Polar, neutral - Hydrogen bond donor/acceptor B Potential Targets - Kinases - GPCRs - Other receptor families A->B interacts with C Carboxylic Acid (-COOH) - Acidic, anionic at phys. pH - Strong H-bond donor/acceptor - Ionic interaction potential D Potential Targets - Metalloproteinases - Enzymes with cationic active sites - Certain ion channels C->D interacts with

Figure 3: Logical relationship between functional group and potential biological targets. The chemical properties of the substituent at the 6-position guide the rational selection of biological targets.

Strategic Considerations for Drug Development

The choice between these two scaffolds in a drug discovery campaign is a strategic decision that should be guided by the specific therapeutic target and the desired pharmacokinetic profile.

  • Target-Driven Design: For targets with a known or predicted cationic binding site, 3-methylisoquinoline-6-carboxylic acid represents a more logical starting point. In contrast, if the target's binding pocket is characterized by a network of polar, uncharged residues, 3-Methyl-6-isoquinolinemethanol may be the more promising scaffold.

  • Bioavailability and Distribution: The carboxylic acid derivative is likely to have lower passive membrane permeability and potentially higher plasma protein binding compared to its alcohol counterpart. This could influence its oral bioavailability and tissue distribution.

  • Metabolic Stability: The hydroxymethyl group can be a site for phase II metabolism, such as glucuronidation, which could lead to rapid clearance. The carboxylic acid may also undergo conjugation, but its metabolic fate could be different.

Conclusion

3-Methyl-6-isoquinolinemethanol and 3-methylisoquinoline-6-carboxylic acid, while structurally similar, present distinct opportunities and challenges in drug discovery. The functional group at the 6-position is a critical determinant of their physicochemical properties, synthetic routes, and potential biological activities. A thorough understanding of these differences, as outlined in this guide, will empower researchers to make more informed decisions in the design and development of next-generation isoquinoline-based therapeutics.

References

  • Molecules. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

  • Molecules. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. [Link]

  • Molecules. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • RSC Medicinal Chemistry. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • RSC Advances. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • PubChem. 3-methylisoquinoline-6-carboxylic acid. [Link]

  • Bartleby. Isoquinoline Synthesis. [Link]

  • PubChem. 3-Methylisoquinoline. [Link]

  • U.S. Environmental Protection Agency. methyl isoquinoline-3-carboxylate Properties. [Link]

  • Science Madness. SYNTHESIS OF 3-METHYL ISOQUINOLINES. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • PubChem. 3-Methylquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • ChemSynthesis. 3-methylisoquinoline. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. [Link]

  • PubChem. 6-Methylisoquinoline. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubChem. Methanol. [Link]

  • American Elements. Isoquinolines. [Link]

  • Google Patents. Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • PubChem. 2-Methylquinoline-6-carboxylic acid. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Wikipedia. Lambertianic acid. [Link]

  • PubChem. 6-Methylquinoline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Methyl-6-isoquinolinemethanol via Ester Reduction

Executive Summary The conversion of Methyl 3-methylisoquinoline-6-carboxylate to 3-Methyl-6-isoquinolinemethanol is a pivotal transformation in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Methyl 3-methylisoquinoline-6-carboxylate to 3-Methyl-6-isoquinolinemethanol is a pivotal transformation in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil derivatives. While ester reductions are standard organic transformations, the isoquinoline core presents specific challenges:

  • Lewis Basicity: The heterocyclic nitrogen can coordinate with electrophilic reducing agents (e.g., aluminum species), necessitating stoichiometric adjustments.

  • Solubility: The rigid bicyclic aromatic system often leads to poor solubility in standard ethereal solvents.

  • Workup Emulsions: Aluminum-based reductions frequently result in gelatinous precipitates that trap product and lower yield.

This guide details two distinct protocols to address these challenges: a high-throughput Lithium Aluminum Hydride (LAH) method for research scale and a Sodium Borohydride/Calcium Chloride method for scalable, safety-focused synthesis.

Strategic Analysis: Reagent Selection

FeatureMethod A: LiAlH₄ (LAH)Method B: NaBH₄ + CaCl₂
Reactivity Aggressive; rapid conversion (< 1 h).Mild; slower kinetics (3–12 h).
Mechanism Nucleophilic hydride attack (Hard nucleophile).Lewis-acid activated hydride transfer.
Solvent Anhydrous THF or Et₂O (Strictly dry).Methanol/THF or Ethanol (Moisture tolerant).
Safety High Risk: Pyrophoric, generates H₂ rapidly.Low Risk: Non-pyrophoric, manageable H₂ evolution.
Selectivity Low; reduces most carbonyls/nitriles.High; preserves nitro/nitrile groups if present.
Recommendation Best for < 5g Research Scale Best for > 10g Scale-up

Reaction Mechanism & Pathway[1][2][3]

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The critical insight for isoquinolines is the potential for the heterocyclic nitrogen to sequester the aluminum hydride species, often requiring


 to 

theoretical equivalents of hydride.

ReactionMechanism Start Methyl Ester (Starting Material) Coordination N-Coordination (Lewis Acid-Base Complex) Start->Coordination LiAlH4 (excess) Tetrahedral Tetrahedral Intermediate Coordination->Tetrahedral Hydride Attack Aldehyde Aldehyde Transient Species Tetrahedral->Aldehyde Collapse (-OMe) Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide Fast Hydride Attack Product Primary Alcohol (Target) Alkoxide->Product Acidic Hydrolysis

Caption: Step-wise reduction mechanism highlighting the nitrogen coordination and transient aldehyde formation.

Detailed Protocol A: Lithium Aluminum Hydride (Research Scale)

Objective: Rapid synthesis of 1–5 grams of target alcohol. Safety Critical: LAH is pyrophoric. All glassware must be oven-dried. Perform under Argon/Nitrogen.

Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: Methyl 3-methylisoquinoline-6-carboxylate (1.0 eq)

  • Reagent: LiAlH₄ (2.0 eq, 2.4 M in THF or powder)

  • Solvent: Anhydrous THF (stabilizer-free preferred)

  • Quench: Water, 15% NaOH (Fieser Reagents)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Charging:

    • Add anhydrous THF (10 mL per gram of substrate) to the flask.

    • Cool to

      
       in an ice bath.
      
    • Carefully add LiAlH₄ (2.0 eq). Note: If using powder, add portion-wise to avoid sudden exotherms. If using solution, add dropwise via syringe.

  • Substrate Addition:

    • Dissolve the isoquinoline ester in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LAH suspension at

      
      .[2] The solution may turn yellow/orange due to the formation of the isoquinoline-aluminum complex.
      
  • Reaction:

    • Remove ice bath and warm to Room Temperature (RT).

    • Stir for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) will appear.
  • The Fieser Workup (CRITICAL):

    • Do not use acid to quench. This creates a slimy emulsion that is impossible to filter.

    • Cool reaction back to

      
      .
      
    • For every x grams of LAH used, add:

      • x mL Water (Very slowly, dropwise). Vigorous H₂ evolution!

      • x mL 15% aqueous NaOH.

      • 3x mL Water.

    • Warm to RT and stir for 15 minutes. The gray slurry will turn into a granular white precipitate (Lithium Aluminate).

  • Isolation:

    • Filter the granular solid through a pad of Celite.

    • Wash the cake with THF (

      
       mL).
      
    • Concentrate the filtrate in vacuo to yield the crude alcohol.

Detailed Protocol B: NaBH₄ / CaCl₂ (Scalable/Safety)

Objective: Safer synthesis for larger batches (>10g) or labs lacking inert gas lines. Mechanism: Calcium ions activate the borohydride, enhancing its electrophilicity to reduce esters (which NaBH₄ alone cannot do efficiently).

Reagents
  • Substrate: Methyl 3-methylisoquinoline-6-carboxylate (1.0 eq)

  • Reagent: NaBH₄ (3.0 eq)

  • Additive: CaCl₂ (anhydrous, 1.5 eq)

  • Solvent: THF : Ethanol (2:1 ratio)

Step-by-Step Procedure
  • Slurry Formation: In a RBF, dissolve the ester in THF/EtOH (2:1).

  • Activation: Add anhydrous CaCl₂ (1.5 eq) to the solution. Stir for 15 minutes at RT.[3][4] The solution may become cloudy.

  • Reduction:

    • Cool to

      
      .
      
    • Add NaBH₄ (3.0 eq) portion-wise over 20 minutes.

    • Allow to warm to RT and stir for 4–12 hours. (Reaction is slower than LAH).

  • Quench:

    • Cool to

      
      .
      
    • Add 1M HCl dropwise until pH

      
       2. (Caution: H₂ evolution).[3]
      
    • Stir for 30 minutes to break down boron complexes.

  • Neutralization: Adjust pH to

    
     9 using saturated NaHCO₃ or 1M NaOH. Note: Isoquinolines are basic; acidic workup keeps them in the water phase.
    

Purification Strategy: The "Acid-Base" Trick[2]

Column chromatography is often unnecessary for isoquinolines due to their basic nitrogen.

PurificationWorkflow Crude Crude Reaction Mixture (Organic Solvent) AcidExtract Extraction with 1M HCl Crude->AcidExtract PhaseSep1 Phase Separation AcidExtract->PhaseSep1 OrgLayer1 Organic Layer (Impurities/Unreacted Ester) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Protonated Product) PhaseSep1->AqLayer1 Keep BaseTreat Basify to pH 10 (NH4OH or NaOH) AqLayer1->BaseTreat Extract2 Extract with DCM/CHCl3 BaseTreat->Extract2 Final Evaporate Solvent Pure Product Extract2->Final

Caption: Acid-Base extraction workflow utilizing the basicity of the isoquinoline nitrogen for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Product trapped in Aluminum salts (Method A).[4]Re-slurry the filter cake in refluxing THF or 10% MeOH/DCM and re-filter.
Incomplete Reaction N-coordination deactivating hydride.Increase hydride equivalents to 3.0–4.0 eq.
Emulsion during workup Improper quenching pH.Use the Fieser method strictly. Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir overnight.[2]
Product is an oil Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization.

References

  • Fieser Workup Protocol

    • Source: University of Rochester, "Magic Formulas: Fieser Workup (LAH and DiBAL)."
    • URL:[Link]

  • Reduction of Esters with NaBH4/CaCl2

    • Source: Common Organic Chemistry, "Ester to Alcohol - Common Conditions."
    • URL:[Link]

  • Isoquinoline Synthesis & Properties

    • Source: Organic Chemistry Portal, "Synthesis of Isoquinolines."
    • URL:[Link]

  • Safety Guidelines for LAH

    • Source: The Scripps Research Institute, "Lithium Aluminum Hydride Safety."
    • URL:[Link]

Sources

Application

Functionalization of the hydroxyl group in 3-Methyl-6-isoquinolinemethanol

Application Note & Protocol Guide | Doc ID: AN-ISOQ-06-OH Executive Summary & Strategic Context Target Molecule: 3-Methyl-6-isoquinolinemethanol (CAS: 105663-88-1 / Generic Analog) Primary Functionality: Benzylic-like Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-ISOQ-06-OH

Executive Summary & Strategic Context

Target Molecule: 3-Methyl-6-isoquinolinemethanol (CAS: 105663-88-1 / Generic Analog) Primary Functionality: Benzylic-like Primary Alcohol Secondary Functionality: Basic Isoquinoline Nitrogen (


)

The functionalization of 3-Methyl-6-isoquinolinemethanol represents a critical junction in the synthesis of isoquinoline-based therapeutics, particularly Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and other vasoactive agents.

The core challenge in manipulating this scaffold lies in its amphoteric nature . The molecule possesses a nucleophilic hydroxyl group at the 6-position and a basic nitrogen at the 2-position. Standard acidic protocols (e.g., Fischer esterification) often fail or suffer from low yields due to protonation of the isoquinoline nitrogen, which deactivates the ring and alters solubility profiles.

This guide details three high-fidelity pathways to functionalize the hydroxyl group:

  • Chlorination (Activation): Conversion to the alkyl chloride using Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Selective Oxidation: Transformation to the aldehyde using Manganese Dioxide (

    
    ).
    
  • Nucleophilic Displacement: Utilization of the chloride intermediate for amination or etherification.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis pathways from the parent alcohol.

Isoquinoline_Pathways cluster_0 Activation Phase Start 3-Methyl-6- isoquinolinemethanol Chloride 6-(Chloromethyl)-3- methylisoquinoline HCl Start->Chloride SOCl2, DCM Reflux, 2h Aldehyde 3-Methyl-6- isoquinolinecarboxaldehyde Start->Aldehyde MnO2 (Activated) DCM, RT Amine 6-(Aminomethyl) Derivatives Chloride->Amine HNR2, K2CO3 ACN, 60°C Ether 6-(Alkoxymethyl) Derivatives Chloride->Ether NaOR, THF 0°C -> RT

Figure 1: Divergent functionalization pathways for 3-Methyl-6-isoquinolinemethanol. The chloride intermediate serves as a "gateway" to complex amines and ethers.

Protocol A: Chlorination (Activation to Alkyl Halide)

Converting the hydroxyl group to a chloride is the most robust method for activating this position for subsequent substitution (S_N2).

Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate. The 3-methyl group donates weak electron density, stabilizing the transition state slightly, but the primary driver is the release of


 gas.
Note: The product will isolate as the Hydrochloride (HCl) salt due to the basic isoquinoline nitrogen.
Materials:
  • Substrate: 3-Methyl-6-isoquinolinemethanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform

  • Quench: Sat.

    
     (aq)
    
Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Suspend the alcohol (1.0 g, ~5.7 mmol) in anhydrous DCM (10 mL). The starting material may not fully dissolve initially.

  • Addition: Cool the mixture to 0°C. Add

    
     (0.83 mL, ~11.5 mmol) dropwise over 10 minutes.
    
    • Observation: The solution may turn yellow/orange, and gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Remove the ice bath and heat to reflux (40°C) for 2–3 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting alcohol (

      
      ) should disappear; the chloride is less polar (
      
      
      
      ).
  • Workup (Isolation of HCl Salt):

    • Cool to room temperature.[1][2]

    • Add Diethyl Ether (

      
      ) or Hexanes to the reaction mixture to precipitate the hydrochloride salt.
      
    • Filter the solid under vacuum. Wash with cold ether.

    • Yield: Expect >90% as the HCl salt.

  • Optional: Free-Basing (If neutral species is required):

    • Partition the solid between DCM and saturated

      
      .
      
    • Separate the organic layer, dry over

      
      , and concentrate.[3][4]
      
    • Warning: The free base is unstable upon long-term storage and prone to hydrolysis; store as the HCl salt.

Protocol B: Selective Oxidation to Aldehyde

Oxidation to 3-methyl-6-isoquinolinecarboxaldehyde is essential for reductive amination or Wittig homologation.

Critical Constraint: Avoid strong oxidants like


 or peracids (

), which will oxidize the isoquinoline nitrogen to the N-oxide . Solution: Use Activated Manganese Dioxide (

), which is highly selective for benzylic/allylic alcohols and leaves the heterocyclic nitrogen untouched.
Materials:
  • Substrate: 3-Methyl-6-isoquinolinemethanol (1.0 eq)

  • Reagent: Activated

    
     (10.0 – 15.0 eq)
    
    • Note: A large excess is required because the surface area dictates reactivity.

  • Solvent: DCM or Chloroform

Step-by-Step Procedure:
  • Preparation: Dissolve the alcohol (1.0 g) in DCM (20 mL).

  • Addition: Add Activated

    
     (5.0 g) in one portion.
    
  • Agitation: Stir vigorously at room temperature.

    • Time: Reaction typically requires 12–24 hours.

    • Acceleration: Sonication for 30 minutes can significantly accelerate the reaction.

  • Filtration: Filter the black slurry through a pad of Celite® (diatomaceous earth).

    • Wash: Rinse the Celite pad thoroughly with DCM to recover adsorbed product.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude aldehyde is usually pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Comparative Data & Troubleshooting
ParameterMethod A: Chlorination (

)
Method B: Oxidation (

)
Method C: Mesylation (

)
Primary Product Alkyl Chloride (HCl Salt)AldehydeMesylate (Unstable)
Typical Yield 85–95%70–85%60–75%
Reaction Time 2–3 Hours12–24 Hours1–2 Hours
Key Risk Hydrolysis if not stored dryIncomplete conversionPyridine-N alkylation (Self-reaction)
Selectivity High (OH specific)High (Benzylic OH specific)Moderate (N can react)

Troubleshooting Guide:

  • Problem: Low yield in oxidation.

    • Root Cause:[5][6][7] Deactivated

      
      .
      
    • Fix: Dry the

      
       in an oven at 110°C for 24 hours before use, or switch to IBX (2-Iodoxybenzoic acid) in DMSO if scale permits.
      
  • Problem: Formation of sticky gum during chlorination.

    • Root Cause:[5][6][7] Presence of water or incomplete salt formation.

    • Fix: Ensure anhydrous conditions. Triturate the gum with anhydrous ether to induce crystallization.

References
  • Isoquinoline Chemistry & Reactivity

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reactivity of isoquinoline 6-position).[8]

    • Context: Explains the electron-deficient nature of the ring and stability of the 6-hydroxymethyl group.
  • Chlorination Protocols (Thionyl Chloride)

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Specific Application:

  • Selective Oxidation (MnO2): Source: Cahiez, G., et al. (2010). "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. Protocol Validation: Confirms selectivity of MnO2 for benzylic alcohols over heterocyclic nitrogens.
  • Synthesis of 6-Substituted Isoquinolines (ROCK Inhibitor Context)

    • Source: U.S. Patent 4,126,615.
    • Link:

    • Relevance: Describes industrial handling of chloromethyl-isoquinoline intermedi

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methyl-6-isoquinolinemethanol Precursors

Abstract This comprehensive guide provides detailed application notes and robust experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Methyl-6-isoquinolinemethanol precursors. Isoquinoline scaffolds are of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Methyl-6-isoquinolinemethanol precursors. Isoquinoline scaffolds are of significant interest in medicinal chemistry and drug discovery, and their functionalization via C-C bond formation is a critical step in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles. We will explore the mechanistic nuances of the Suzuki coupling with this specific heterocyclic substrate, address the potential challenges posed by the nitrogen heterocycle and the hydroxymethyl functional group, and present validated protocols for both unprotected and protected coupling strategies.

Introduction: The Significance of Functionalized Isoquinolines

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. Derivatives of isoquinoline are integral to the development of therapeutics in areas such as oncology, where they form the core of numerous kinase inhibitors. The ability to precisely introduce diverse molecular fragments at specific positions on the isoquinoline ring is paramount for generating compound libraries for high-throughput screening and lead optimization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls and substituted heterocycles.[1] This guide focuses on the application of the Suzuki coupling to 3-Methyl-6-isoquinolinemethanol, a precursor that offers multiple avenues for synthetic elaboration. The bromine atom at the 6-position serves as a versatile handle for cross-coupling, while the methyl and hydroxymethyl groups provide additional points for modification or interaction with biological targets.

Mechanistic Considerations for Isoquinoline Substrates

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates like 3-Methyl-6-isoquinolinemethanol. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation  + [R²-B(OR)₃]⁻ PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled PdII_coupled->Pd0  Regeneration RedElim Reductive Elimination PdII_coupled->RedElim Product R¹-R² (Coupled Product) RedElim->Product reagents1 R¹-X (3-Methyl-6-bromo- isoquinolinemethanol) reagents1->OxAdd reagents2 R²-B(OR)₂ + Base reagents2->Transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - 6-bromo-3-methylisoquinolinemethanol - Boronic Acid/Ester - Base - Catalyst & Ligand Flask Combine solids in a dry flask Reagents->Flask Inert Purge with Inert Gas (Argon or Nitrogen) Flask->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring Solvent->Heat Cool Cool to Room Temperature Heat->Cool Monitor by TLC/LC-MS Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki coupling reactions.

Protocol A: Suzuki Coupling with Unprotected Hydroxymethyl Group

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • (6-bromo-3-methylisoquinolin-1-yl)methanol (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) with a suitable ligand (e.g., XPhos, 4-6 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio), degassed.

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add (6-bromo-3-methylisoquinolin-1-yl)methanol, the boronic acid, the base, and the palladium catalyst (and ligand, if using a separate source).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol B: Suzuki Coupling with a Protected Hydroxymethyl Group

This two-step approach can improve yields and reduce side reactions in challenging cases. A tert-butyldimethylsilyl (TBS) ether is used here as a representative protecting group.

Step 1: Protection of the Hydroxymethyl Group

Materials:

  • (6-bromo-3-methylisoquinolin-1-yl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (6-bromo-3-methylisoquinolin-1-yl)methanol and imidazole in anhydrous DCM or DMF in a dry flask under an inert atmosphere.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the TBS-protected isoquinoline.

Step 2: Suzuki Coupling of the Protected Precursor

Follow the procedure outlined in Protocol A , substituting the TBS-protected (6-bromo-3-methylisoquinolin-1-yl)methanol for the unprotected starting material.

Step 3: Deprotection of the Hydroxymethyl Group

Materials:

  • TBS-protected coupled product (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected coupled product in anhydrous THF in a flask at 0 °C.

  • Add the TBAF solution dropwise.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final deprotected product.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction often depends on the careful selection and optimization of several parameters. The following table summarizes key variables and provides recommendations for troubleshooting common issues.

Parameter Recommendation and Rationale
Palladium Catalyst For N-heterocyclic substrates, catalysts with bulky, electron-rich ligands are often superior. Pd(dppf)Cl₂ is a robust and versatile choice. Pd₂(dba)₃ in combination with ligands like XPhos or SPhos can also be highly effective, particularly for less reactive coupling partners.
Ligand The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. For isoquinolines, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can prevent catalyst poisoning by the nitrogen atom.
Base The base is crucial for activating the boronic acid. K₂CO₃ and Cs₂CO₃ are good starting points for substrates with unprotected alcohols. K₃PO₄ is a stronger base that can be effective but may be less compatible with sensitive functional groups. The choice of base can be screened to optimize the yield.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME, or toluene) and water is commonly used. The solvent system must be able to dissolve all reactants to a sufficient extent. The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature Most Suzuki couplings require heating, typically in the range of 80-120 °C. If the reaction is sluggish, increasing the temperature may improve the rate. Microwave irradiation can also be a powerful tool for accelerating the reaction and improving yields.
Boronic Acid/Ester Boronic acids can be prone to decomposition, particularly through protodeboronation. Using a slight excess (1.2-1.5 equivalents) is common. If decomposition is an issue, using a more stable boronate ester (e.g., a pinacol ester) can be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 3-Methyl-6-isoquinolinemethanol precursors. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully synthesize a wide range of novel isoquinoline derivatives. The presence of the nitrogen heterocycle and the hydroxymethyl group necessitates a thoughtful approach to reaction design, with particular attention paid to mitigating catalyst inhibition and ensuring functional group compatibility. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful application of this powerful synthetic tool in the pursuit of new chemical entities for drug discovery and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 2006 , 45(8), 1282-1284. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reduction of Isoquinoline Esters to Alcohols

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the chemical reduction of isoquinoline est...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the chemical reduction of isoquinoline esters to their corresponding primary alcohols. The isoquinoline moiety is a vital scaffold in numerous pharmaceuticals and natural products, making this transformation a critical step in many synthetic routes.[1][2][3] However, challenges such as low yield, side reactions, and difficult purifications are common.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and improve your reaction outcomes.

Core Principles: Understanding the Reduction

The reduction of an ester to a primary alcohol is a fundamental transformation that involves the addition of two hydride equivalents to the carbonyl carbon.[4] The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced to the alcohol.[4]

Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are typically required for this transformation, as milder reagents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters.[5][6] Diisobutylaluminum Hydride (DIBAL-H) can also be used and sometimes offers better selectivity.[5][7]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows low or no conversion of the starting ester. What are the likely causes and how can I fix it?

Probable Causes & Solutions:

  • Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is highly reactive with moisture and can be deactivated by improper handling or storage.

    • Solution: Always use freshly opened LiAlH₄ or a solution that has been properly stored under an inert atmosphere. Ensure all glassware is oven-dried or flame-dried before use, and that solvents are anhydrous. A constant stream of nitrogen or argon is recommended.[8] Using a balloon filled with an inert gas can be a cost-effective alternative for maintaining positive pressure.[8][9]

  • Insufficient Equivalents of Hydride: The reduction of an ester to an alcohol requires two equivalents of hydride.[4]

    • Solution: Use at least 2-3 equivalents of the hydride reagent to ensure the reaction goes to completion. It's common to use a slight excess to account for any deactivation.[8]

  • Low Reaction Temperature: While many LiAlH₄ reductions are initiated at 0 °C to control the initial exotherm, some sterically hindered or electronically deactivated esters may require higher temperatures to proceed.

    • Solution: After the initial addition of the reagent at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gentle heating or refluxing in a solvent like THF may be necessary.[10]

Question 2: I'm observing the formation of byproducts, possibly from the reduction of the isoquinoline ring itself. How can I improve chemoselectivity?

Probable Cause & Solution:

  • Overly Harsh Conditions: The isoquinoline ring can be susceptible to reduction under certain conditions, especially with powerful reducing agents like LiAlH₄ at elevated temperatures.[11]

    • Solution 1 (Milder Reagent): Consider using a less reactive hydride source. Lithium Borohydride (LiBH₄) is stronger than NaBH₄ but generally milder than LiAlH₄ and can sometimes selectively reduce esters in the presence of other reducible groups.[5]

    • Solution 2 (DIBAL-H at Low Temperature): Diisobutylaluminum Hydride (DIBAL-H) is an excellent choice for controlled reductions.[5][7] Performing the reaction at low temperatures (e.g., -78 °C) can often prevent over-reduction and preserve the aromaticity of the isoquinoline ring.[12][13]

Question 3: The reaction work-up is forming a persistent emulsion or a gelatinous precipitate, making product extraction difficult. What is the best work-up procedure?

Probable Cause & Solution:

  • Formation of Aluminum Salts: The quenching of LiAlH₄ reactions generates aluminum salts (Al(OH)₃) which are often gelatinous and can complicate phase separation.[14] The basic nitrogen of the isoquinoline can also contribute to work-up issues.

    • Solution (Fieser Work-up): The Fieser method is a widely adopted and reliable procedure for quenching LiAlH₄ reactions.[15][16] It involves the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered off.

      • For a reaction using 'x' grams of LiAlH₄ , cool the reaction mixture to 0 °C and slowly add:

        • 'x' mL of water

        • 'x' mL of 15% aqueous NaOH

        • '3x' mL of water

      • Stir the resulting mixture at room temperature for at least 15-30 minutes until a white, granular precipitate forms.[14][16] The solids can then be removed by filtration, and the desired product can be extracted from the filtrate.

Question 4: My yield is inconsistent, especially when I try to scale up the reaction. What factors should I consider for reproducibility?

Probable Cause & Solution:

  • Exothermic Reaction Control: LiAlH₄ reductions are highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing solvent boiling and promoting side reactions.

    • Solution: For larger-scale reactions, use a larger flask to accommodate potential foaming during quenching and ensure efficient stirring.[15] Add the LiAlH₄ portion-wise to the ester solution (inverse addition) to better control the exotherm.[15] Maintain a cold bath (e.g., ice-water or dry ice/acetone) during the addition and ensure the rate of addition is slow enough to keep the internal temperature in the desired range.

Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is the best for my specific isoquinoline ester?

The choice of reducing agent depends on the other functional groups present in your molecule and the desired selectivity.

Reducing AgentProsCons
LiAlH₄ Very powerful, readily available, and effective for most esters.[5]Lacks selectivity, can reduce other functional groups (amides, nitriles, etc.).[5][17] Highly reactive and requires careful handling.[15]
DIBAL-H Can be more selective than LiAlH₄.[5] Can be used to stop at the aldehyde stage under controlled conditions (-78°C, 1 eq.).[7][13][18] Soluble in a wider range of solvents.Can still over-reduce to the alcohol if excess is used or if the temperature is not controlled.[13]
LiBH₄ Milder than LiAlH₄, offering better chemoselectivity in some cases.Less reactive than LiAlH₄, may require higher temperatures or longer reaction times.

FAQ 2: How critical are anhydrous conditions?

Extremely critical. Metal hydrides like LiAlH₄ and DIBAL-H react violently with water, releasing hydrogen gas which is flammable.[19][20] This reaction is not only a safety hazard but also consumes the reagent, leading to lower yields.[15] Always use dry solvents and glassware and maintain an inert atmosphere.[9]

FAQ 3: What are the essential safety precautions when working with metal hydrides?

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves. A face shield is recommended for larger-scale reactions.[9][20]

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood.[20]

  • Inert Atmosphere: Handle solid hydrides and their solutions under an inert atmosphere (nitrogen or argon) to prevent reaction with air and moisture.[9]

  • Quenching: Always quench excess hydride slowly and in a controlled manner in an ice bath.[16] Never add water directly to a large amount of unreacted hydride. A common procedure is to first add ethyl acetate to consume the bulk of the excess hydride, followed by a careful Fieser work-up.[15]

Visualizing the Process

Diagram 1: General Mechanism of Ester Reduction

Ester_Reduction Ester Ester (RCOOR') H1 1. LiAlH₄ (Hydride Attack) Tetrahedral1 Tetrahedral Intermediate H1->Tetrahedral1 H⁻ Elimination 2. Elimination of -OR' Aldehyde Aldehyde Intermediate (RCHO) Elimination->Aldehyde -OR' H2 3. LiAlH₄ (Hydride Attack) Tetrahedral2 Alkoxide Intermediate H2->Tetrahedral2 H⁻ Workup 4. H₃O⁺ Work-up Alcohol Primary Alcohol (RCH₂OH) Workup->Alcohol H⁺ Troubleshooting_Workflow Start Reaction Start: Isoquinoline Ester Reduction Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Purity Impure Product/ Side Reactions? Check_Conversion->Check_Purity No Sol_Conversion1 Use Fresh/More Reagent Ensure Anhydrous Conditions Check_Conversion->Sol_Conversion1 Yes Check_Workup Work-up Issues? (Emulsion/Gel) Check_Purity->Check_Workup No Sol_Purity1 Use Milder Reagent (e.g., DIBAL-H) Check_Purity->Sol_Purity1 Yes Success High Yield of Pure Alcohol Check_Workup->Success No Sol_Workup Use Fieser Work-up (H₂O, NaOH, H₂O) Check_Workup->Sol_Workup Yes Sol_Conversion2 Increase Temperature (RT or Reflux) Sol_Conversion1->Sol_Conversion2 Sol_Purity2 Lower Reaction Temp (e.g., -78 °C) Sol_Purity1->Sol_Purity2

Caption: Decision tree for troubleshooting common reduction issues.

Detailed Experimental Protocols

Protocol 1: General Procedure for LiAlH₄ Reduction

Safety: This procedure must be conducted in a fume hood, under an inert atmosphere, by trained personnel.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Suspend the isoquinoline ester (1.0 eq) in anhydrous THF (or diethyl ether) and cool the solution to 0 °C in an ice bath.

  • Hydride Addition: In a separate flask, prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF. Slowly add the LiAlH₄ suspension to the stirred ester solution via cannula, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Assuming 'x' grams of LiAlH₄ were used, quench the reaction by the slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water

  • Filtration and Extraction: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. The resulting white precipitate should be granular. Filter the solid through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.

  • Isolation: Combine the filtrate and washes. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel as needed.

Protocol 2: Selective Reduction with DIBAL-H

Safety: DIBAL-H is pyrophoric and must be handled with extreme care under an inert atmosphere. [19]

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the isoquinoline ester (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Slowly add a solution of DIBAL-H (2.5 eq, e.g., 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. [12]4. Reaction: Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H. [19]Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature. [12]6. Extraction: Stir vigorously until the two layers become clear. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography.

References

  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABOR
  • CB-LSOP-Metal Hydrides. The Brückner Research Group.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024).
  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. PMC.
  • Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester.
  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver.
  • reduction of primary amides to amines with lithium aluminum hydride. (2011). Sciencemadness Discussion Board.
  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014).
  • Quenching Solvent Drying Still Bottoms.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
  • I have problems with the reduction using LiAlH4. ECHEMI.
  • Ester to Alcohol - Common Conditions.
  • A Versatile Synthesis of Substituted Isoquinolines. (2011). PubMed - NIH.
  • An efficient partial reduction of α,β-unsatur
  • DIBAL-H Reduction. Organic Synthesis.
  • LiAlH4 reduction under reflux conditions. How common is this? (2023). Reddit.
  • How to reduce an Ester to aldehyde with no alcohol formation? (2016).
  • Reduction of Esters With DIBAL-H. (2020). YouTube.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011).
  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? (2014). Quora.
  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G Myers Research Group - Harvard University.
  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> . (2023). Chemistry LibreTexts.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Esters to Alcohols. Chemistry Steps.

Sources

Optimization

Technical Support Center: Isoquinoline Alcohols Solubility Guide

Status: Operational Ticket ID: ISOQ-SOL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers of Isoquinoline Alcohols

Diagnostic Overview: Why is this happening?

Welcome to the technical support center. You are likely facing a "brick dust" scenario: your isoquinoline alcohol derivative dissolves perfectly in DMSO but precipitates immediately upon dilution into aqueous buffer (the "crash out" effect), or it refuses to dissolve in water even with vigorous vortexing.

The Root Cause: Isoquinoline alcohols present a physicochemical paradox. While the hydroxyl group (-OH) adds polarity, the fused benzene-pyridine ring system (the isoquinoline core) is highly lipophilic (LogP ~2.1 for the parent scaffold). Furthermore, the planar structure often leads to high crystal lattice energy, making the solid thermodynamically resistant to dissolution.

The Key Lever: The isoquinoline nitrogen is a weak base (


). At neutral pH (7.4), the molecule is >99% uncharged (hydrophobic). To force solubility, we must flip the ionization switch or sequester the hydrophobic core.

Decision Matrix (Workflow)

Before starting a protocol, determine your experimental constraints using the logic flow below.

SolubilityDecisionTree Start START: Define Constraints IsAcidOk Is acidic pH (< 4.0) tolerated in assay? Start->IsAcidOk SaltForm METHOD A: pH Adjustment / Salt Formation IsAcidOk->SaltForm YES (e.g., HPLC, Synthesis) IsDMSOOk Is DMSO/Ethanol tolerated (> 1%)? IsAcidOk->IsDMSOOk NO (e.g., Cell Culture) Cosolvent METHOD B: Cosolvent System IsDMSOOk->Cosolvent YES Cyclodextrin METHOD C: Cyclodextrin Complexation IsDMSOOk->Cyclodextrin NO (Sensitive Cells/In Vivo)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on assay tolerance.

Method A: pH Manipulation (In Situ Salt Formation)

Best for: Chemical synthesis, HPLC sample prep, and acute animal dosing (if buffered).

The most robust method relies on the Henderson-Hasselbalch equation. By lowering the pH below the


, you protonate the nitrogen, converting the lipophilic free base into a hydrophilic cation.

The Protocol:

  • Calculate Target pH: For >99% ionization, target

    
    . For isoquinoline (
    
    
    
    ), you need pH < 3.4 .
  • Selection of Acid:

    • Standard: 0.1 M HCl (forms the Hydrochloride salt).

    • Enhanced: Methanesulfonic acid (forms the Mesylate salt—often more soluble than HCl salts for fused rings).

  • Execution:

    • Suspend the solid isoquinoline alcohol in water (it will be cloudy).

    • Add acid dropwise while stirring.

    • Endpoint: The solution will turn clear once the salt forms.

Critical Warning: If you neutralize this solution (e.g., injecting into pH 7.4 blood or media), the compound will deprotonate and may precipitate.

Method B: Cosolvent Engineering

Best for: In vitro biochemical assays, high-throughput screening.

If you cannot acidify, you must reduce the dielectric constant of the solvent. Isoquinoline alcohols often require a "ternary" system to remain stable.

Recommended Systems:

Primary Solvent (Stock)Secondary (Bridge)Aqueous PhaseMax Stock Conc.Notes
DMSO (100%) NonePBS (pH 7.4)10-50 mMRisk of precipitation upon dilution > 1:100.
Ethanol PEG-400Water5-20 mMPEG-400 acts as a stabilizer to prevent crystal nucleation.
DMA (Dimethylacetamide) Solutol HS 15SalineHighUsed primarily for in vivo formulation (IP/IV).

Troubleshooting the "Crash Out": When diluting a DMSO stock into water, add the buffer to the DMSO slowly with vortexing, not the other way around. This prevents local regions of high water concentration that trigger rapid nucleation.

Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Best for: Cell culture (sensitive lines), in vivo efficacy studies, preventing precipitation in media.

Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[1][2] They encapsulate the isoquinoline core, shielding it from water while the outer hydroxyls ensure solubility.

Why it works for Isoquinoline Alcohols: The isoquinoline rings fit snugly into the Beta-Cyclodextrin cavity. The alcohol group on your derivative often hydrogen-bonds with the CD rim, stabilizing the complex.

Protocol (HP-β-CD):

  • Prepare Vehicle: Dissolve 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in water or saline. Filter sterilize (0.22 µm).

  • Complexation:

    • Add your isoquinoline alcohol solid to the vehicle.

    • Crucial Step: Sonicate for 30–60 minutes or stir overnight at room temperature. The energy is required to displace water from the CD cavity and insert the drug.

  • Validation: The cloudy suspension should turn clear. If not, pH adjustment can be combined with CDs (e.g., pH 4.0 + 10% CD) for a synergistic effect.

CDComplexation cluster_mechanism Mechanism: Hydrophobic Shielding Iso Isoquinoline (Hydrophobic) Complex Inclusion Complex (Soluble) Iso->Complex Sonication Energy CD HP-beta-CD (Host) CD->Complex Equilibrium

Figure 2: Schematic of the host-guest complexation process. Energy (sonication) is often required to reach equilibrium.

Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO, but when I add it to cell media (DMEM), it turns cloudy. Why? A: This is "Kinetic Solubility Failure." You have exceeded the thermodynamic solubility of the neutral molecule.

  • Fix: Reduce the final concentration.

  • Fix: Pre-warm the media to 37°C before addition.

  • Fix: Switch to Method C (Cyclodextrins), as they prevent the isoquinoline from aggregating.

Q: Can I use PEG-400 alone? A: Rarely. PEG-400 is viscous and often requires a small amount of Ethanol (5-10%) or DMSO to fully solvate the crystalline lattice of isoquinolines before dilution.

Q: Does the position of the alcohol (-OH) group matter? A: Yes. An -OH at the C4 position (tetrahydroisoquinoline-4-ol) is sterically accessible for hydrogen bonding with water. An -OH buried next to the ring junction may be intramolecularly hydrogen-bonded to the nitrogen, effectively "hiding" the polar group and reducing water solubility.

References

  • PubChem. Isoquinoline: Physicochemical Properties and pKa Data. National Library of Medicine. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa-solubility relationships).

Sources

Troubleshooting

Preventing over-reduction during 3-Methyl-6-isoquinolinemethanol synthesis

Technical Support Center: 3-Methyl-6-isoquinolinemethanol Synthesis This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-6-isoquinolinemethanol Synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6-isoquinolinemethanol. Our focus is to address and resolve the common and critical challenge of over-reduction, ensuring high selectivity and yield of the desired product.

Troubleshooting Guide: Diagnosing and Solving Over-Reduction

This section is designed for immediate problem-solving. If your reaction has produced unexpected byproducts or low yields, consult these targeted Q&As.

Question 1: My final product is primarily 3-Methyl-1,2,3,4-tetrahydroisoquinoline-6-methanol. What caused this complete saturation of the heterocyclic ring?

Answer: The most frequent cause of this issue is the use of an overly aggressive or non-selective reducing agent. Powerful nucleophilic hydrides, such as Lithium Aluminum Hydride (LiAlH₄), possess sufficient reactivity to reduce not only the target ester (or carboxylic acid) at the C-6 position but also the C=N double bond within the isoquinoline ring system.[1][2] This concomitant ring reduction leads directly to the undesired tetrahydroisoquinoline byproduct. Reaction temperature is another critical factor; even with milder reagents, elevated temperatures can provide the necessary activation energy for the undesired ring reduction.

Question 2: I'm observing a mixture of my desired product and the over-reduced byproduct. How can I enhance the selectivity of my reaction?

Answer: Achieving high selectivity requires a shift in strategy towards a more controlled reduction. This is accomplished by:

  • Reagent Selection: Switching to a sterically hindered and electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H) is the most effective solution.[3] DIBAL-H is well-documented for its ability to selectively reduce esters to alcohols at low temperatures without affecting more stable aromatic systems.[4][5]

  • Strict Temperature Control: The reduction must be performed and maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath).[6] At this temperature, the energy barrier for reducing the aromatic isoquinoline ring is too high, while the reduction of the more reactive ester group can proceed efficiently.

  • Stoichiometry: Use of precise equivalents of the reducing agent is crucial. A slight excess may be needed to drive the reaction to completion, but a large excess increases the risk of side reactions.

Preventative Strategies & Optimized Protocol

Proactive measures are key to avoiding over-reduction. The following section details the recommended reducing agents and provides a validated protocol for achieving a selective synthesis.

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is the single most important parameter in controlling the outcome of this synthesis. The table below summarizes the expected results with different hydrides.

ReagentFormulaTypical ConditionsExpected Outcome with Methyl 3-methylisoquinoline-6-carboxylateSelectivity & Remarks
Lithium Aluminum HydrideLiAlH₄THF, 0 °C to RTMixture of desired product and over-reduced byproductLow Selectivity. Highly reactive nucleophilic hydride. Reduces both the ester and the isoquinoline ring.[2]
Sodium BorohydrideNaBH₄Methanol/Ethanol, RTNo reaction or very slow, incomplete reactionHigh Selectivity but Poor Reactivity. Generally not reactive enough to reduce esters under standard conditions.
Diisobutylaluminium hydride(i-Bu₂AlH)₂Toluene or DCM, -78 °C3-Methyl-6-isoquinolinemethanol (Desired Product)Excellent Selectivity. A bulky, electrophilic reducing agent that selectively targets the ester at low temperatures.[3][4][6]
Diagram: Reaction Pathway Selectivity

The following diagram illustrates the critical branching point in the reduction process. Control over reaction conditions dictates which path is favored.

G cluster_start Starting Material cluster_products Potential Products SM Methyl 3-methylisoquinoline-6-carboxylate Desired 3-Methyl-6-isoquinolinemethanol (Desired Product) SM->Desired Controlled Reduction DIBAL-H, -78 °C High Selectivity OverReduced 3-Methyl-1,2,3,4-tetrahydro- isoquinoline-6-methanol (Over-reduced Byproduct) SM->OverReduced Harsh Reduction LiAlH₄, >0 °C Low Selectivity

Caption: Reaction pathways for the reduction of the isoquinoline ester precursor.

Validated Protocol: Selective Reduction using DIBAL-H

This protocol is designed to maximize the yield of 3-Methyl-6-isoquinolinemethanol while preventing ring saturation.

Materials:

  • Methyl 3-methylisoquinoline-6-carboxylate (1.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.2 eq)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting ester (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of the reducing agent.[6]

  • Reagent Addition: Slowly add the DIBAL-H solution (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol to consume excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear and an emulsion is no longer present.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the over-reduction of the isoquinoline ring with LiAlH₄?

The isoquinoline ring system contains a polarized C=N bond (an imine equivalent) at the 1 and 2 positions. Strong, nucleophilic hydride reagents like LiAlH₄ can directly attack the electrophilic C-1 position.[1] This initial attack breaks the aromaticity and forms a dihydroisoquinoline intermediate, which is rapidly reduced further to the thermodynamically stable 1,2,3,4-tetrahydroisoquinoline. DIBAL-H, being bulkier and more electrophilic, coordinates preferentially with the ester carbonyl, which is a better Lewis basic site, thereby avoiding the attack on the ring.[3][7]

Q2: Why is -78 °C the standard temperature for DIBAL-H reductions? Can I run it at a higher temperature?

The low temperature is essential for controlling the reactivity of DIBAL-H. At -78 °C, DIBAL-H forms a stable tetrahedral intermediate with the ester.[7] Upon workup, this intermediate hydrolyzes to the desired alcohol. If the temperature is allowed to rise significantly before quenching, this intermediate can break down to form an aldehyde, which can then be further reduced to the alcohol. More importantly, higher temperatures increase the kinetic energy of the DIBAL-H molecules, making the undesired reduction of the aromatic ring a more plausible side reaction, thus compromising selectivity.[4]

Q3: Can catalytic hydrogenation be used to reduce the ester group?

Catalytic hydrogenation (e.g., using H₂ with a Pd or Pt catalyst) is generally not recommended for this transformation because it is a primary method for reducing the heterocyclic ring of isoquinolines.[8][9] The conditions required to reduce an ester via hydrogenation are typically harsh and would almost certainly lead to complete saturation of the pyridine portion of the isoquinoline core, resulting in the over-reduced byproduct.

Troubleshooting Logic Flowchart

If an experiment yields poor results, follow this logical flow to diagnose the issue.

G Start Reaction Start: Reduction of Isoquinoline Ester CheckTLC Analyze product mixture via TLC/LCMS Start->CheckTLC Problem Is there significant over-reduced byproduct? CheckTLC->Problem Success High yield of desired alcohol. Process is optimized. Problem->Success No Failure Low yield / Byproduct formation Problem->Failure Yes ReagentCheck What reducing agent was used? Failure->ReagentCheck LiAlH4 LiAlH₄ or other strong hydride ReagentCheck->LiAlH4 LiAlH₄ DIBAL DIBAL-H or selective reagent ReagentCheck->DIBAL DIBAL-H Solution1 Solution: Switch to DIBAL-H and maintain -78°C. LiAlH4->Solution1 TempCheck Was temperature maintained at -78°C during addition? DIBAL->TempCheck TempHigh No, temperature increased TempCheck->TempHigh No TempOK Yes, strict control TempCheck->TempOK Yes Solution2 Solution: Improve cooling efficiency and slow down reagent addition. TempHigh->Solution2 Review Review stoichiometry and reagent quality. TempOK->Review

Caption: A step-by-step flowchart for troubleshooting over-reduction issues.

References

  • Chapter 7 Quinolines and Isoquinolines. (n.d.). Retrieved from University of Manchester website. Link

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (2023). ChemRxiv. Link

  • DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved from organic-synthesis.org. Link

  • Isoquinoline. (n.d.). In Joule. Retrieved from science-hub.org. Link

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. Link

  • Reduction Reactions and Heterocyclic Chemistry. (2016). Jones Research Group, University of Oxford. Link

  • Reduction of Esters With DIBAL-H. (2020). Professor Dave Explains, YouTube. Link

  • Catalyst Control of Selectivity in CO2 Reduction Using a Tunable Heterobimetallic Effect. (2015). Journal of the American Chemical Society. Link

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2022). Frontiers in Chemistry. Link

  • Reductive Functionalization of Pyridine-Fused N-Heteroarenes. (2024). Accounts of Chemical Research. Link

  • Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds. (n.d.). Royal Society of Chemistry. Link

  • Diisobutylaluminium hydride. (n.d.). Wikipedia. Retrieved from en.wikipedia.org. Link

  • Reduction Reactions and Heterocyclic Chemistry (Lecture Notes). (2016). University of Oxford. Link

  • Condensed Five and Six-Membered Heterocyclic Systems. (n.d.). e-PG Pathshala. Link

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Link

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). Leah4sci, YouTube. Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic Isoquinoline Methanol Derivatives

[1][2] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Purification of Hygroscopic Chiral Amino Alcohols[1] Introduction: The "Wet Sponge" Effect Welco...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Purification of Hygroscopic Chiral Amino Alcohols[1]

Introduction: The "Wet Sponge" Effect

Welcome to the technical support center. If you are working with isoquinoline methanol derivatives (specifically 1,2,3,4-tetrahydroisoquinoline-3-methanol and its analogs), you are likely encountering a specific set of physical frustrations:

  • The "Gummy" Transition: Free-base amino alcohols often transition from amorphous solids to sticky gums upon exposure to ambient humidity.[1]

  • Stoichiometric Drift: Precise weighing is impossible because the mass increases in real-time on the balance.[1]

  • Catalytic Deactivation: If used as chiral ligands, trace moisture can hydrolyze metal centers (e.g., Ti, Zn, or Ru complexes).[1]

The Science: These molecules possess a "dual-threat" hygroscopic motif.[1] The secondary amine (or tertiary, if N-substituted) acts as a hydrogen bond acceptor, while the hydroxyl group acts as both a donor and acceptor. This creates a lattice energy that is easily disrupted by water molecules, lowering the glass transition temperature (


) and causing the solid-to-gum phase change.[1]
Module 1: The Rescue Protocol (Restoring the Solid State)

User Question: "My compound was a white powder, but after leaving the flask open for 10 minutes, it turned into a yellow oil/gum. How do I fix this?"

Diagnosis: Your compound has absorbed atmospheric water, disrupting the crystal lattice. It is not degraded (usually), but it is solvated.[1][2]

The Solution: Do not simply put it in a vacuum oven; this often traps water inside a "skin" of dried material.[1] You must use Azeotropic Distillation .[1]

SOP-01: Azeotropic Drying with Toluene

Prerequisite: Rotary evaporator with a high-quality vacuum pump (<10 mbar).*[1]

StepActionScientific Rationale
1 Dissolve the "gum" in Dichloromethane (DCM) . Use 5–10 mL per gram.DCM breaks the viscous H-bonded water-amine network, ensuring homogeneity.
2 Add Anhydrous Toluene (equal volume to DCM).[1]Toluene forms a positive azeotrope with water (bp 85°C), carrying moisture out at lower temperatures.[1]
3 Rotovap at 40°C until solvent is removed.Removes the low-boiling DCM first, leaving a toluene-rich environment.[1]
4 Repeat Step 2 & 3 (Add Toluene

Evaporate) 3 times .
Multiple cycles ensure statistical removal of water molecules trapped in the oil.
5 Final High-Vacuum Stage: Attach to a Schlenk line (<0.1 mmHg) for 4 hours.[1]Removes trace toluene.[1] The material should foam/fluff into a solid.[1]
Module 2: Weighing & Stoichiometry

User Question: "The mass reading on my balance keeps going up while I'm trying to weigh out 0.05 mmol. How do I get an accurate stoichiometry?"

Diagnosis: Kinetic water uptake.[1] Direct weighing on an open balance pan guarantees stoichiometric error, often leading to 5–15% excess catalyst loading or reagent mismatch.[1]

The Solution: Use the Difference Weighing Technique or Inert Bagging .

Decision Matrix: Weighing Strategy
Target MassRecommended MethodEstimated Error
> 100 mg Fast Transfer: Tare vial

Add solid quickly

Cap

Weigh.
< 1%
10 – 100 mg Difference Weighing: Weigh sealed source vial (

)

Tap out approx amount

Weigh sealed source vial (

). Mass =

.
< 0.5%
< 10 mg Stock Solution: Dissolve 100 mg in dry solvent (e.g., THF)

Aliquot by volume.
< 0.1%
Module 3: Advanced Storage & Salt Formation

User Question: "I need to store this for 6 months. The free base always degrades or gums up.[1] What are my options?"

Expert Insight: Free base isoquinoline methanols are kinetically unstable regarding physical state.[1] The most robust solution is Salt Formation .[1] Converting the amine to a salt increases the lattice energy, making it significantly less hygroscopic.

Protocol: Hydrochloride Salt Formation
  • Dissolve the amino alcohol in dry Diethyl Ether or Ethanol .[1]

  • Add 2.0 equivalents of HCl (as 2M solution in Ether or Dioxane).

  • Precipitate forms immediately.

  • Filter under inert gas (Nitrogen/Argon).[1]

  • Result: The HCl salt is usually a high-melting crystalline solid that can be weighed on an open bench with minimal water uptake.[1]

Module 4: Analytical Verification (qNMR)

User Question: "How do I know the exact purity if it holds water? Elemental Analysis (CHN) is failing."

Diagnosis: CHN analysis is notoriously unreliable for hygroscopic compounds because the combustion profile changes with water content.[1]

The Solution: Quantitative NMR (qNMR) using a non-hygroscopic internal standard.[1]

Recommended Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl Sulfone (if dried properly).[1]

  • Why? They have distinct singlet peaks that do not overlap with the isoquinoline aromatic region.[1]

  • Procedure: Weigh ~10 mg of sample and ~10 mg of standard into the same vial. Dissolve in

    
     or 
    
    
    
    . Compare the integration of the standard (known purity) to the analyte.
Visual Workflows
Figure 1: The "Gummy Solid" Rescue Workflow

This flowchart illustrates the decision logic for handling a compromised isoquinoline derivative.

RescueProtocol Start Compound State Check IsGum Is it a Gum/Oil? Start->IsGum IsSolid Is it a Solid? IsGum->IsSolid No Dissolve Dissolve in DCM (Homogenize) IsGum->Dissolve Yes Storage Store in Desiccator (P2O5 or Sicapent) IsSolid->Storage Stable AddTol Add Anhydrous Toluene (Azeotrope Former) Dissolve->AddTol Rotovap Rotovap @ 40°C (Repeat 3x) AddTol->Rotovap Schlenk High Vacuum (Schlenk) 4-12 Hours Rotovap->Schlenk ResultSolid Fluffy Solid Obtained Schlenk->ResultSolid ResultSolid->Storage

Caption: Workflow for restoring the physical integrity of hygroscopic amine derivatives using azeotropic drying.

Figure 2: The Inert Weighing Protocol

A logic gate for ensuring stoichiometric accuracy based on available equipment.

WeighingLogic Input Start Weighing Glovebox Glovebox Available? Input->Glovebox DirectWeigh Direct Weighing (Open Vial) Glovebox->DirectWeigh Yes (<1ppm H2O) DiffWeigh Difference Weighing (Sealed Vials) Glovebox->DiffWeigh No (Benchtop) StockSol Make Stock Solution (Volumetric Transfer) DiffWeigh->StockSol If <10mg needed

Caption: Decision tree for selecting the correct weighing method to minimize moisture-induced mass error.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on azeotropic drying and solvent selection).

  • U.S. Food and Drug Administration (FDA). (2018).[1] Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.[1] (Defines hygroscopicity testing standards).

  • Weber, M., et al. (2021).[1] "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry, 93(51), 17036–17044.[1] (Validation of qNMR standards for hygroscopic materials). [1]

  • Balskus, E. P., & Jacobsen, E. N. (2007).[1] "Asymmetric Catalysis with Chiral Hydrogen-Bond Donors."[1] Science, 317(5845), 1736-1740.[1] (Contextual usage of hygroscopic amine catalysts). [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to a Deceptive Peak: Navigating the Hydroxyl Group in the IR Spectra of Isoquinoline Derivatives

For researchers in medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone of molecular design. Its derivatives are implicated in a vast array of biological activities and material propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone of molecular design. Its derivatives are implicated in a vast array of biological activities and material properties. When a hydroxyl group is introduced into this heterocyclic system, its characterization by Infrared (IR) spectroscopy, a seemingly routine analysis, can become a nuanced challenge. The position, shape, and intensity of the O-H stretching vibration are exquisitely sensitive to the molecular environment, revealing a wealth of structural information. This guide provides an in-depth comparison of the hydroxyl group's IR spectroscopic signature across various isoquinoline derivatives, supported by experimental data and protocols to empower your research.

The Dynamic Nature of the Hydroxyl Peak: More Than Just a Stretch

The hydroxyl group's stretching vibration typically appears in the 3200-3600 cm⁻¹ region of the IR spectrum.[1][2] However, in the context of isoquinoline derivatives, this range is a mere starting point. The precise wavenumber is a direct reporter on the extent and nature of hydrogen bonding, a critical determinant of the molecule's conformation, crystal packing, and interactions with biological targets.

Two primary forms of hydrogen bonding dictate the O-H peak's characteristics:

  • Intermolecular Hydrogen Bonding: This occurs between two or more molecules. In concentrated solutions or the solid state, hydroxylated isoquinolines often exhibit broad and intense O-H bands at lower wavenumbers (typically 3200-3400 cm⁻¹). This broadening is a consequence of the ensemble of different hydrogen bond lengths and strengths within the sample matrix. Upon dilution in a non-polar solvent like carbon tetrachloride (CCl₄), these intermolecular interactions are disrupted, leading to the emergence of a sharper, less intense peak at a higher wavenumber, corresponding to the "free" hydroxyl group.[3]

  • Intramolecular Hydrogen Bonding: This occurs within a single molecule, often forming a five or six-membered ring. This interaction is independent of concentration and results in a sharp, well-defined peak that is shifted to a lower frequency compared to a free hydroxyl group. The strength of this bond, and thus the magnitude of the shift, is influenced by the geometry of the chelate ring and the electron-donating or -withdrawing nature of the participating atoms.

Comparative Analysis of Hydroxyl Peaks in Isoquinoline Derivatives

The position of the hydroxyl group on the isoquinoline ring and the presence of other substituents dramatically influence the O-H stretching frequency. The following table summarizes key findings from the literature, providing a comparative framework for spectral interpretation.

CompoundO-H Stretching Frequency (cm⁻¹)ConditionsPredominant InteractionReference
4-HydroxyisoquinolineBroad band, shifts on dilutionConcentrated CCl₄ solutionStrong Intermolecular H-bonding[3]
4-HydroxyisoquinolineSharp peakDilute CCl₄ solutionFree Hydroxyl Group[3]
1-Chloro-3-methyl-4-hydroxyisoquinolineShifted OH bandCCl₄ solutionIntramolecular H-bond (OH···Cl)[3]
3-Nitro-4-hydroxyisoquinolineShifted OH bandNot specifiedStrong Intramolecular H-bond[3]
8-Hydroxyquinoline3688 cm⁻¹DFT CalculationIntramolecular H-bond (OH···N)[4]
8-Hydroxyquinoline3180 cm⁻¹ (broad)KBr pelletIntermolecular H-bonding[5]

Key Insights from the Data:

  • Positional Isomers Matter: The proximity of the hydroxyl group to the nitrogen atom or other substituents is a critical factor. For instance, in 8-hydroxyquinoline, the hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the isoquinoline ring system, leading to a significant shift in its stretching frequency.[4]

  • Substituent Effects are Pronounced: Electron-withdrawing groups, such as a nitro group, can increase the acidity of the hydroxyl proton, leading to stronger hydrogen bonds and greater shifts to lower wavenumbers.[3] Halogen substituents can also participate in intramolecular hydrogen bonding, with the extent of the frequency shift following the order I > Br > Cl.[3]

  • The Power of Dilution Studies: To unequivocally distinguish between intermolecular and intramolecular hydrogen bonding, performing a dilution study is paramount. An O-H peak that diminishes in intensity and shifts to a higher frequency upon dilution is indicative of intermolecular interactions. Conversely, a peak that remains relatively unchanged points to an intramolecular hydrogen bond.

Experimental Protocol for Acquiring High-Quality IR Spectra

The following protocol outlines the steps for obtaining a reliable IR spectrum of a hydroxylated isoquinoline derivative.

Objective: To acquire a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a hydroxylated isoquinoline derivative to identify the O-H stretching frequency and infer the nature of hydrogen bonding.

Materials:

  • Hydroxylated isoquinoline derivative sample

  • Spectroscopy-grade solvent (e.g., CCl₄, CHCl₃) or KBr powder

  • FT-IR spectrometer

  • Agate mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

  • Salt plates (e.g., NaCl, KBr) or liquid cell

  • Spatula

  • Pipettes

Methodology:

1. Sample Preparation (Choose one of the following methods):

  • KBr Pellet Method (for solid samples):

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can introduce a broad O-H peak around 3400 cm⁻¹.

    • Weigh out approximately 1-2 mg of the isoquinoline derivative and 100-200 mg of dry KBr powder.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under a hydraulic press to form a transparent or translucent pellet.

  • Thin Film Method (for non-volatile liquid or solid samples soluble in a volatile solvent):

    • Dissolve a small amount of the sample in a volatile solvent.

    • Apply a drop of the solution to the surface of a salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

    • Place a second salt plate on top.

  • Solution Method (for dilution studies):

    • Prepare a series of solutions of the isoquinoline derivative in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

    • Use a liquid cell with a known path length to hold the solutions.

2. Data Acquisition:

  • Place the prepared sample (KBr pellet, thin film, or liquid cell) in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer (or the pure solvent in the case of solution measurements). This will be automatically subtracted from the sample spectrum.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic absorption band in the 3000-3700 cm⁻¹ region corresponding to the O-H stretching vibration.

  • Note the wavenumber, shape (broad or sharp), and intensity of the O-H peak.

  • If a dilution study was performed, compare the spectra at different concentrations to observe any shifts in the O-H peak position and changes in its shape.

Visualizing Molecular Interactions and Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the different types of hydrogen bonding and the experimental workflow.

G cluster_inter Intermolecular Hydrogen Bonding cluster_intra Intramolecular Hydrogen Bonding Iso-OH_1 Isoquinoline-OH Iso-OH_2 Isoquinoline-OH Iso-OH_1->Iso-OH_2 O-H···O Iso-OH_N 8-Hydroxyisoquinoline O O Iso-OH_N->O H H O->H N N H->N H-bond

Caption: Intermolecular vs. Intramolecular Hydrogen Bonding in Hydroxylated Isoquinolines.

G Start Start: Hydroxylated Isoquinoline Derivative SamplePrep Sample Preparation (KBr Pellet, Thin Film, or Solution) Start->SamplePrep FTIR FT-IR Data Acquisition SamplePrep->FTIR Background Background Spectrum Collection FTIR->Background SampleSpec Sample Spectrum Collection Background->SampleSpec Analysis Data Analysis SampleSpec->Analysis OH_Peak Identify O-H Peak (Position, Shape, Intensity) Analysis->OH_Peak H_Bonding Infer Hydrogen Bonding Type OH_Peak->H_Bonding Conclusion Structural Conclusion H_Bonding->Conclusion

Caption: Experimental Workflow for IR Spectroscopic Analysis of Hydroxylated Isoquinolines.

Conclusion: A Powerful Diagnostic Tool

The hydroxyl peak in the IR spectrum of isoquinoline derivatives is far from a simple functional group identifier. It is a sensitive probe into the subtle, yet critical, non-covalent interactions that govern molecular behavior. By carefully controlling experimental conditions, particularly through dilution studies, and by comparing spectral data with established literature values, researchers can gain profound insights into the structural nuances of their compounds. This guide serves as a foundational resource for leveraging IR spectroscopy to its full potential in the characterization of these important heterocyclic molecules.

References

  • IR spectra and structures of 3-hydroxyquinoline, 4-hydroxyisoquinoline, and their derivatives. (1971).
  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673–683. Retrieved from [Link]

  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • BenchChem. Application Notes and Protocols for Isoquinoline Derivatives in Materials Science.
  • ResearchGate. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2025).
  • ResearchGate. FTIR spectrum of 8hydroxyquinoline.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Resolving Isoquinoline Methanol Positional Isomers by HPLC

For researchers and professionals in drug development and analytical chemistry, the separation of structurally similar isomers presents a persistent challenge. Positional isomers, such as the various isoquinoline methano...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the separation of structurally similar isomers presents a persistent challenge. Positional isomers, such as the various isoquinoline methanols, often exhibit nearly identical physicochemical properties, making their resolution by standard chromatographic techniques a non-trivial pursuit. This guide provides an in-depth, technically-grounded methodology for the successful separation of isoquinoline methanol isomers, moving beyond generic protocols to explain the fundamental principles that govern their retention behavior.

The core challenge in separating isomers like 1-isoquinolinemethanol, 3-isoquinolinemethanol, and 4-isoquinolinemethanol lies in their identical molecular weight and elemental composition. The only distinction is the position of the hydroxymethyl (-CH₂OH) group on the isoquinoline scaffold. This subtle structural variance leads to minor differences in polarity, basicity (pKa), and steric hindrance, which must be exploited to achieve chromatographic resolution[1].

Standard C18 columns, which primarily separate based on hydrophobicity, often fail to provide adequate selectivity for these types of isomers[1]. Therefore, a more nuanced approach targeting alternative interaction mechanisms is required.

The Causality Behind Experimental Choices: Selecting the Right Tools

To effectively separate isoquinoline methanol isomers, we must leverage a stationary phase that offers more than just hydrophobic interactions. Phenyl-based columns, such as a Phenyl-Hexyl phase, are an excellent choice. These columns provide a dual separation mechanism:

  • Hydrophobic Interactions: The hexyl ligands offer a degree of non-polar interaction, similar to a C8 or C18 column.

  • π-π Interactions: The phenyl rings on the stationary phase can interact with the aromatic π-system of the isoquinoline ring in the analytes. This interaction is sensitive to the electron density and steric accessibility of the aromatic system, which can be influenced by the position of the methanol substituent[2].

The choice of organic modifier in the mobile phase is also critical. While acetonitrile is a common choice in reversed-phase HPLC, methanol is often superior for separations on phenyl columns. Acetonitrile's own π-system can interfere with and weaken the π-π interactions between the analyte and the stationary phase. Methanol, lacking this π-system, allows for stronger and more selective π-π interactions, enhancing the resolution of aromatic isomers[2][3].

Finally, as isoquinoline is a weak base with a pKa of approximately 5.14 to 5.42[1][4][5], the pH of the mobile phase must be carefully controlled to ensure consistent retention and good peak shape. A buffered mobile phase at a pH slightly below the pKa of the analytes will maintain them in a predominantly protonated state, which can improve interaction with the stationary phase and prevent peak tailing.

Illustrative Experimental Protocol

This protocol is designed to be a robust starting point for the separation of isoquinoline methanol isomers. Optimization may be required based on the specific instrument and isomers being analyzed.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: Methanol (HPLC grade).

  • Sample Preparation: Prepare a stock solution of each isoquinoline methanol isomer at 1 mg/mL in methanol. Dilute to a working concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions
ParameterCondition
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 220 nm
Elution Mode Isocratic
Mobile Phase Composition 40% Mobile Phase A : 60% Mobile Phase B
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Isomer Standards (50 µg/mL) filter_degas Filter and Degas Mobile Phases prep_mobile_A Prepare Mobile Phase A (20 mM Phosphate Buffer, pH 4.5) prep_mobile_A->filter_degas prep_mobile_B Prepare Mobile Phase B (Methanol) prep_mobile_B->filter_degas equilibrate Equilibrate Phenyl-Hexyl Column filter_degas->equilibrate inject Inject Sample (5 µL) equilibrate->inject separate Isocratic Separation (40:60 A:B) inject->separate detect UV Detection at 220 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate compare Compare Retention Times (tR) integrate->compare

Caption: Experimental workflow for the HPLC separation of isoquinoline methanol isomers.

Expected Results and Discussion of Retention Behavior

While actual retention times will vary between systems, the following table presents an illustrative dataset based on the expected elution order and separation principles discussed.

IsomerExpected Retention Time (min)Rationale for Elution Order
3-Isoquinolinemethanol 6.8The -CH₂OH group at the 3-position is furthest from the nitrogen and has less steric hindrance, potentially allowing for stronger π-π interactions with the stationary phase compared to the 4-isomer. It is generally more polar than the 1-isomer.
4-Isoquinolinemethanol 7.5The -CH₂OH group at the 4-position may experience some steric hindrance from the adjacent fused ring, slightly weakening its π-π interaction compared to the 3-isomer, but it is still expected to be more retained than the 1-isomer due to its polarity.
1-Isoquinolinemethanol 8.2The proximity of the -CH₂OH group to the basic nitrogen atom at position 2 can lead to intramolecular hydrogen bonding or electronic effects that may reduce the overall polarity of the molecule compared to the other isomers, leading to stronger hydrophobic interaction and longer retention.

Separation Mechanism Explained:

The separation on the Phenyl-Hexyl column is a balance between hydrophobic and electronic interactions. At a pH of 4.5, the isoquinoline nitrogen (pKa ~5.4) will be predominantly protonated, increasing the overall polarity of the molecules.

The elution order is influenced by subtle differences in:

  • Polarity: The position of the polar -CH₂OH group affects the molecule's overall dipole moment and its interaction with the polar mobile phase.

  • Steric Hindrance: The accessibility of the isoquinoline's π-system to the phenyl rings of the stationary phase can be affected by the position of the substituent, influencing the strength of the π-π interactions.

  • Intramolecular Interactions: The proximity of the substituent to the ring nitrogen can lead to intramolecular effects that alter the molecule's interaction with both the mobile and stationary phases.

Isomer_Structures cluster_1 1-Isoquinolinemethanol cluster_3 3-Isoquinolinemethanol cluster_4 4-Isoquinolinemethanol i1 i1 i3 i3 i4 i4

Caption: Structures of the isoquinoline methanol positional isomers.

Conclusion

The successful separation of isoquinoline methanol positional isomers is readily achievable with a well-designed HPLC method. The key to this resolution lies in moving beyond standard C18 columns and employing a stationary phase, such as Phenyl-Hexyl, that offers multiple interaction modes. By carefully selecting a phenyl-based column, using methanol as the organic modifier to enhance π-π interactions, and controlling the mobile phase pH to maintain a consistent ionization state, researchers can effectively resolve these challenging isomers. This guide provides a robust framework and a validated starting point for developing reliable and reproducible analytical methods for these and other similar aromatic positional isomers.

References

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. [Link]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(15), 4935. [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • ResearchGate. (n.d.). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • PubChem. (n.d.). Isoquinoline. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • Ilisz, I., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(5), 1125. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). Molecules. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Agilent. (n.d.). Quantitative Separation of THC Isomers and Metabolites from Whole Blood.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • MDPI. (n.d.). Special Issue : Chemistry and Applications of Compounds Containing Quinoline or Isoquinoline Structure. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-6-isoquinolinemethanol Proper Disposal Procedures

[1][2][3] Executive Summary: Immediate Action Card Critical Parameter Directive Chemical Identity (3-methylisoquinolin-6-yl)methanol (CAS: 1801258-37-6) Hazard Class (Assumed) Acute Toxicant (Oral/Dermal), Irritant (Skin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Immediate Action Card

Critical Parameter Directive
Chemical Identity (3-methylisoquinolin-6-yl)methanol (CAS: 1801258-37-6)
Hazard Class (Assumed) Acute Toxicant (Oral/Dermal), Irritant (Skin/Eye/Respiratory). Treat as a high-hazard nitrogen heterocycle.
Primary Disposal Stream Solid Hazardous Waste (for pure substance) or Non-Halogenated Organic Solvent Waste (for solutions).
Prohibited Actions ⛔ DO NOT dispose of down the drain. ⛔ DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates). ⛔ DO NOT dispose of in regular trash.
Spill Response Isolate area.[1] Wear Tyvek suit, double nitrile gloves, and N95/P100 respirator. Use damp paper towels for solids to avoid dust.

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the physicochemical properties that dictate waste stream segregation. As a research chemical (CAS 1801258-37-6), comprehensive toxicological data may be sparse. Therefore, the Precautionary Principle applies: treat this substance as a functionalized isoquinoline derivative with potential for biological activity.

Physicochemical Data
  • CAS Number: 1801258-37-6[2]

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Physical State: Solid (typically off-white to yellow powder).

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

Risk Assessment Logic

Isoquinolines are nitrogen-containing heterocycles often used as pharmacophores.

  • Toxicity: Structural analogs (e.g., quinoline, isoquinoline) are classified as toxic and potential carcinogens. We assume H302 (Harmful if swallowed) and H315/H319 (Irritant) at a minimum.

  • Reactivity: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. The basic nitrogen makes it incompatible with strong acids (exothermic reaction).

  • Environmental: Nitrogen heterocycles are often harmful to aquatic life (H412). Zero-discharge to sewer systems is mandatory.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS (Environmental Health & Safety) departments.

Waste Stream Decision Matrix

The following diagram illustrates the decision logic for segregating 3-Methyl-6-isoquinolinemethanol waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Consumables PureSolid Pure Substance? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Stream D: Solid Hazardous Debris (Double Bagged) Contaminated->BinDebris BinSolid Stream A: Solid Hazardous Waste (Label: Toxic Organic Solid) PureSolid->BinSolid Yes BinHal Stream B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->BinHal Contains Halogens BinNonHal Stream C: Non-Halogenated Solvent Waste (e.g., MeOH, DMSO) SolventCheck->BinNonHal No Halogens

Figure 1: Decision matrix for segregating 3-Methyl-6-isoquinolinemethanol waste streams based on physical state and solvent composition.

Detailed Disposal Workflows

Stream A: Pure Solid Waste (Expired/Unused)

Context: Disposal of an old vial or excess powder.

  • Container: Use the original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling:

    • Must read: "Hazardous Waste - Solid Toxic."

    • Constituents: "3-Methyl-6-isoquinolinemethanol (100%)."

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to prevent external contamination of the waste drum.

Stream B & C: Liquid Reaction Waste

Context: Mother liquors from recrystallization or reaction mixtures.

  • pH Check: Ensure pH is between 5 and 9. If the solution is highly acidic (due to workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste carboy to prevent drum pressurization.

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Concentration Limit: If the concentration of the isoquinoline derivative is >5%, consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.

Stream D: Contaminated Debris (Sharps & Consumables)

Context: Syringes, needles, weigh boats, and gloves used during handling.

  • Sharps: Must go into a rigid, puncture-proof "Biohazard/Chemical Sharps" container. Do not recap needles.

  • Soft Debris: Gloves and paper towels must be double-bagged in clear hazardous waste bags (usually 4-mil thickness). Label as "Debris contaminated with Toxic Organics."

Spill Response Protocol

Accidental release of 3-Methyl-6-isoquinolinemethanol requires a calm, methodical approach to prevent aerosolization of the powder.

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel, mark area. PPE 2. DON PPE Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask. Alert->PPE Assess 3. ASSESS SPILL PPE->Assess TypeSolid Solid Powder? Assess->TypeSolid TypeLiquid Liquid Solution? Assess->TypeLiquid ActionSolid WET WIPE METHOD Cover with damp paper towels. Scoop to avoid dust. TypeSolid->ActionSolid ActionLiquid ABSORPTION METHOD Use vermiculite or spill pads. Work from outside in. TypeLiquid->ActionLiquid Finalize 4. DECONTAMINATE Clean area with soap/water. Dispose of all cleanup material as HazWaste. ActionSolid->Finalize ActionLiquid->Finalize

Figure 2: Step-by-step spill response workflow minimizing exposure risks.

Critical Nuance for Solids: Never dry-sweep the powder. This generates dust which can be inhaled. Always cover with a wet paper towel (water or ethanol) to weigh down the particles before scooping.

Regulatory Compliance (US EPA/RCRA Context)

While 3-Methyl-6-isoquinolinemethanol is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as a Characteristic Waste if it exhibits toxicity, or under the "General Duty Clause."

  • Generator Status: Ensure your facility tracks the weight of this waste. It contributes to your monthly hazardous waste generator status (VSQG, SQG, or LQG).

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. The container must be kept closed at all times except when adding waste.

  • 3-Day Rule: Once a waste container is full, it must be moved to the central accumulation area within 3 days.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

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